1-(3-Bromopropyl)-5-iodo-2-(trifluoromethoxy)benzene
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Overview
Description
1-(3-Bromopropyl)-5-iodo-2-(trifluoromethoxy)benzene is an aromatic compound with a complex structure, featuring bromine, iodine, and trifluoromethoxy functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromopropyl)-5-iodo-2-(trifluoromethoxy)benzene typically involves multi-step organic reactions. One common method includes the bromination of a suitable precursor, followed by iodination and the introduction of the trifluoromethoxy group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. Safety measures are crucial due to the handling of hazardous reagents and the potential for exothermic reactions.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromopropyl)-5-iodo-2-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura and other coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution: Reagents like sodium iodide or potassium fluoride in polar aprotic solvents.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids or esters in the presence of bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-(3-Bromopropyl)-5-iodo-2-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its role in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Bromopropyl)-5-iodo-2-(trifluoromethoxy)benzene involves its reactivity with various molecular targets. The presence of bromine, iodine, and trifluoromethoxy groups allows it to interact with different enzymes and receptors, potentially leading to biological activity. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
- 1-(3-Bromopropyl)-3-(trifluoromethyl)benzene
- 1-Bromo-2-(trifluoromethoxy)benzene
- 1-Bromo-3,5-bis(trifluoromethyl)benzene
Uniqueness: 1-(3-Bromopropyl)-5-iodo-2-(trifluoromethoxy)benzene is unique due to the combination of bromine, iodine, and trifluoromethoxy groups on the benzene ring. This combination imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research purposes.
Properties
Molecular Formula |
C10H9BrF3IO |
---|---|
Molecular Weight |
408.98 g/mol |
IUPAC Name |
2-(3-bromopropyl)-4-iodo-1-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C10H9BrF3IO/c11-5-1-2-7-6-8(15)3-4-9(7)16-10(12,13)14/h3-4,6H,1-2,5H2 |
InChI Key |
VAXDHCHUPJIMHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1I)CCCBr)OC(F)(F)F |
Origin of Product |
United States |
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